![molecular formula C12H16ClN3O B1607814 N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride CAS No. 890324-23-9](/img/structure/B1607814.png)
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride
Overview
Description
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride, also known as MEM, is a chemical compound that has been widely used in scientific research due to its unique properties. MEM is a potent and selective agonist for the alpha-2A adrenergic receptor, which is involved in various physiological processes.
Scientific Research Applications
Chemical Synthesis and Reactions
One study explores a chemical reaction involving a compound similar to N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride. It investigates a ring-fission and C–C bond cleavage reaction, which results in the formation of new compounds through the interaction with oxadiazole systems. This study illuminates the chemical versatility and reactivity of oxadiazole derivatives, indicating their potential in synthetic chemistry for creating novel compounds with various applications (Jäger et al., 2002).
Anticonvulsant Activity
Another research focus is on the anticonvulsant properties of semicarbazones derived from 1,3,4-oxadiazoles. These compounds were designed based on a pharmacophoric model to fulfill structural requirements necessary for anticonvulsant activity. The study suggests that oxadiazole derivatives can be tailored for significant medical applications, including treatment for seizures. This highlights the medical relevance of compounds related to N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride in developing new therapeutics (Rajak et al., 2010).
HIV-1 Inhibition
Research on novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, including structures akin to the oxadiazole of interest, shows promising activity against HIV-1 replication. This suggests potential applications of related compounds in antiviral therapies, providing a foundation for further development of drugs targeting HIV (Che et al., 2015).
Anion Sensing
Compounds containing 1,3,4-oxadiazole groups have been studied for their applications in anion sensing. These sensors exhibit selectivity and sensitivity towards fluoride ions, indicating the utility of oxadiazole derivatives in environmental monitoring and detection applications (Ma et al., 2013).
Antitumor Activity
Another area of research explores the antitumor activity of novel oxadiazole and trifluoromethylpyridine derivatives. These compounds, related in structure to N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride, have shown potential in inhibiting cancer cell proliferation. This indicates the possibility of developing new anticancer agents based on oxadiazole chemistry (Maftei et al., 2016).
properties
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-3-13-8-11-14-12(15-16-11)10-6-4-5-9(2)7-10;/h4-7,13H,3,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGPKKVXBPJECQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=NO1)C2=CC=CC(=C2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388183 | |
Record name | N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride | |
CAS RN |
890324-23-9 | |
Record name | N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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